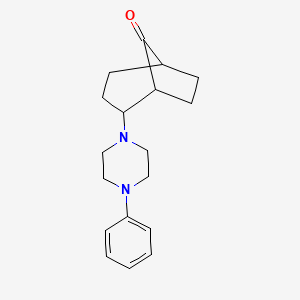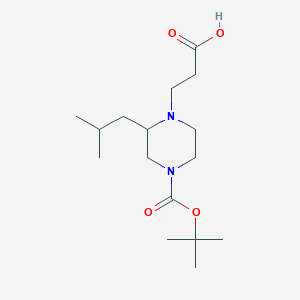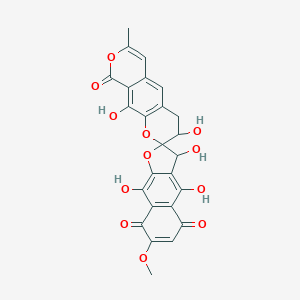![molecular formula C14H17Cl2NO3 B14175944 N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide CAS No. 909000-27-7](/img/structure/B14175944.png)
N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide is a synthetic organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with appropriate amines under controlled conditions. The process may include steps such as esterification, amidation, and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of N-[2-(2,4-Dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
N-[2-(2,4-Dichlorophenoxy)ethyl]-N,N-dimethylamine:
Uniqueness
Its combination of functional groups allows for diverse chemical reactivity and biological activity, setting it apart from similar compounds .
Propriétés
Numéro CAS |
909000-27-7 |
|---|---|
Formule moléculaire |
C14H17Cl2NO3 |
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
N-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-4-methylpent-2-enamide |
InChI |
InChI=1S/C14H17Cl2NO3/c1-9(2)12(18)8-14(19)17-5-6-20-13-4-3-10(15)7-11(13)16/h3-4,7-9,18H,5-6H2,1-2H3,(H,17,19) |
Clé InChI |
LSOJFZXLSBDKBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=CC(=O)NCCOC1=C(C=C(C=C1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-](/img/structure/B14175866.png)

![3-[(Prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B14175880.png)



![1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one](/img/structure/B14175906.png)
![[(Dichlorosilanediyl)di(ethane-2,1-diyl)]bis(diphenylphosphane)](/img/structure/B14175918.png)



![{[1-(2-Methoxyethyl)-4-oxocyclohexa-2,5-dien-1-yl]oxy}acetaldehyde](/img/structure/B14175934.png)
